Product packaging for D2-(R)-Desmethyldeprenyl HCl(Cat. No.:)

D2-(R)-Desmethyldeprenyl HCl

Cat. No.: B1165289
M. Wt: 211.72
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization as a Research Target

The primary reason for the academic focus on (R)-Desmethyldeprenyl HCl stems from its pharmacological activity as a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). wikipedia.org MAO-B is an enzyme responsible for the breakdown of key neurotransmitters in the brain, most notably dopamine (B1211576). nih.gov By inhibiting MAO-B, (R)-Desmethyldeprenyl HCl, much like its parent compound selegiline (B1681611), contributes to an increase in dopamine levels, which is a key therapeutic strategy in Parkinson's disease. nih.govnih.gov

Beyond its role in MAO-B inhibition, (R)-Desmethyldeprenyl HCl has been studied for its potential neuroprotective, antioxidant, and antiapoptotic properties, which may be independent of its effects on MAO-B. wikipedia.org These characteristics make it a compound of interest for research into neurodegenerative diseases beyond its immediate connection to Parkinson's disease.

Historical Perspective within Monoamine Oxidase Inhibitor Research

The story of (R)-Desmethyldeprenyl HCl is inseparable from the history of its parent compound, deprenyl (B1670267) (selegiline). Deprenyl was first synthesized in the early 1960s in Hungary and was initially investigated as a "psychic energizer." ccjm.org The discovery of different subtypes of monoamine oxidase, MAO-A and MAO-B, in 1968 was a pivotal moment. ccjm.orgpoison.org It was subsequently determined that deprenyl is a selective inhibitor of MAO-B, which explained its ability to be used without the strict dietary restrictions associated with non-selective MAO inhibitors. ccjm.orgpoison.org

Selegiline was first approved for the treatment of Parkinson's disease in the late 1970s and early 1980s in various countries. wikipedia.orgmedlink.com As the clinical use of selegiline became more widespread, research into its metabolism and the pharmacological activity of its metabolites, including (R)-Desmethyldeprenyl HCl, naturally followed. The identification of (R)-Desmethyldeprenyl HCl as a major, active metabolite spurred further investigation to understand its specific role in the therapeutic effects and potential side effects of selegiline. medlink.com This research has been part of a broader trend in pharmacology to characterize the metabolites of drugs to gain a more complete picture of their in vivo activity.

Current Research Landscape and Unaddressed Questions

Current research continues to explore the nuanced pharmacological profile of (R)-Desmethyldeprenyl HCl. One area of ongoing interest is the precise contribution of this metabolite to the neuroprotective effects observed with selegiline administration. wikipedia.orgmedlink.com While both selegiline and (R)-Desmethyldeprenyl HCl have demonstrated neuroprotective properties, the exact mechanisms and the relative potency of these effects are still being elucidated. wikipedia.org Some studies suggest that these neuroprotective actions may be linked to the propargylamine (B41283) structure shared by both molecules and could be independent of MAO-B inhibition. medlink.com

A significant unanswered question revolves around the potential therapeutic applications of (R)-Desmethyldeprenyl HCl as a standalone compound. Given its distinct metabolic profile compared to selegiline (lacking the levomethamphetamine metabolite), it presents a potentially different pharmacological tool. wikipedia.orgnih.gov However, it has not been developed or approved for medical use on its own. wikipedia.org Further research is needed to fully evaluate its potential benefits and to compare its efficacy and safety profile directly with that of selegiline and other MAO-B inhibitors like rasagiline (B1678815), which also lacks amphetamine-like metabolites. nih.govfrontiersin.org The development of advanced analytical techniques, such as those used in metabolomics, may also provide new insights into the in vivo actions and significance of (R)-Desmethyldeprenyl HCl. researchgate.net

Research Findings on (R)-Desmethyldeprenyl HCl

CategoryFindingSource(s)
Pharmacological Action Selective and irreversible inhibitor of monoamine oxidase B (MAO-B). wikipedia.org
Metabolism An active metabolite of selegiline. It is further metabolized to levoamphetamine. wikipedia.orgnih.gov
In Vitro Potency Approximately 60-fold less potent than selegiline as an MAO-B inhibitor. wikipedia.org
In Vivo Potency Only about 3-fold less potent than selegiline as an MAO-B inhibitor in rats with repeated oral administration. wikipedia.org
Platelet MAO-B Inhibition A single 10 mg oral dose inhibited platelet MAO-B activity by 68 ± 16% in humans. wikipedia.org
Neuroprotective Properties Exhibits neuroprotective, antioxidant, and antiapoptotic activity, similar to selegiline. wikipedia.org
Comparative Metabolism Unlike selegiline, it does not produce levomethamphetamine as a metabolite. wikipedia.orgnih.gov

Properties

Molecular Formula

C12H13ND2∙HCl

Molecular Weight

211.72

Purity

> 98%

Synonyms

(R)-N-(1,1-dideuteroprop-2-ynyl)-1-phenylpropan-2-amine hydrochloride

Origin of Product

United States

Pharmacological Mechanisms and Molecular Interactions

Monoamine Oxidase B (MAO-B) Inhibition Profile

(R)-Desmethyldeprenyl is a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme primarily responsible for the degradation of catecholamines like dopamine (B1211576) in the central nervous system. wikipedia.orgpoison.org Its inhibitory action on MAO-B is a central feature of its pharmacological identity.

(R)-Desmethyldeprenyl is characterized as a selective and irreversible inhibitor of the MAO-B isoenzyme. wikipedia.orgnih.gov The inhibition is highly specific for MAO-B, particularly at lower concentrations, distinguishing it from non-selective MAO inhibitors that also affect the MAO-A isoenzyme. nih.gov

The irreversible nature of the inhibition means that the enzyme's function is not restored until a new enzyme molecule is synthesized. nih.gov Studies in humans have demonstrated this property; following a single 10 mg oral dose of desmethylselegiline, platelet MAO-B activity was significantly inhibited and took approximately two weeks to return to baseline levels, which reflects the time course of platelet turnover and new enzyme generation. wikipedia.orgnih.gov

While effective, (R)-Desmethyldeprenyl is less potent than its parent compound, selegiline (B1681611). In vitro analyses found it to be 60-fold less potent, though in vivo studies in rats with repeated oral administration showed it to be only 3-fold less potent than selegiline. wikipedia.org

Comparative MAO-B Inhibition Potency
CompoundConditionPotency Relative to SelegilineReference
(R)-DesmethyldeprenylIn Vitro60-fold less potent wikipedia.org
(R)-DesmethyldeprenylIn Vivo (rats, repeated oral admin.)3-fold less potent wikipedia.org
(R)-DesmethyldeprenylHuman Platelet MAO-B (single 10mg dose)68% inhibition (vs. 94% for Selegiline) wikipedia.org

(R)-Desmethyldeprenyl belongs to the class of enzyme-activated irreversible inhibitors, often termed "suicide inhibitors". nih.gov The mechanism involves the compound acting as a substrate for MAO-B. The binding process occurs in a series of steps:

Reversible Binding : The inhibitor first forms a non-covalent complex with the enzyme. nih.gov The selectivity for MAO-B over MAO-A is thought to arise from differences in the recognition sites near the enzyme's active center, with the MAO-B binding pocket being smaller and more hydrophobic. scbt.comnih.gov

Enzymatic Activation : The enzyme's catalytic action on the propargylamine (B41283) moiety of (R)-Desmethyldeprenyl leads to the reduction of the enzyme's flavin-adenine dinucleotide (FAD) cofactor and the concomitant oxidation of the inhibitor. nih.gov

Irreversible Covalent Bonding : The oxidized inhibitor intermediate then reacts and forms a stable, covalent bond with the N-5 position of the FAD cofactor. nih.govnih.gov This adduct permanently inactivates the enzyme molecule.

Molecular modeling and structural studies highlight the importance of a hydrophobic binding pocket and key amino acid residues, such as Tyr398 and Tyr435, in the oxidation of substrates and the binding of inhibitors like (R)-Desmethyldeprenyl. mdpi.com

Stereochemical Specificity of Actions

The stereochemistry of desmethyldeprenyl is a critical determinant of its pharmacological effects. The spatial arrangement of atoms in the (R) and (S) enantiomers leads to differential interactions with biological targets, resulting in distinct pharmacological profiles.

Enantiomeric Comparisons in Pharmacological Effects

The pharmacological differences between the enantiomers of deprenyl (B1670267) are well-documented, and these differences extend to their metabolites, including desmethyldeprenyl. The stereospecific formation of metabolites is a key factor, with R-(-)-deprenyl producing R-(-)-metabolites. researchgate.net This stereoselectivity is significant because the enantiomers of the metabolites can have different potencies and effects.

For instance, the parent compound, (+)-deprenyl, has been shown to induce more hyperthermia and possess amphetamine-like properties compared to the (-)-enantiomer, highlighting the pharmacological distinctions arising from stereochemistry. researchgate.net While a direct head-to-head comparison of the pharmacological effects of (R)- and (S)-desmethyldeprenyl is not extensively covered in the available literature, the established principles of stereoselectivity in the parent compound's pharmacology suggest that the enantiomers of desmethyldeprenyl would also exhibit different activities. The R-(-)-enantiomer of methamphetamine, a metabolite of R-(-)-deprenyl, is a less potent inhibitor of noradrenaline and dopamine uptake than the S-(+)-enantiomer, illustrating how stereochemistry influences pharmacological action at the metabolite level. researchgate.net This principle supports the likelihood of significant pharmacological differences between the (R) and (S) enantiomers of desmethyldeprenyl.

Metabolic Pathways and Biotransformation in Biological Systems

Formation as a Metabolite of Selegiline (B1681611)

D2-(R)-Desmethyldeprenyl, also known as (R)-nordeprenyl or N-propargyl-L-amphetamine, is one of the three primary metabolites formed from the extensive first-pass metabolism of selegiline. wikipedia.orgwikipedia.org This process occurs predominantly in the liver and intestines. wikipedia.orgnih.gov Selegiline undergoes two principal N-dealkylation reactions: N-depropargylation, which yields D2-(R)-Desmethyldeprenyl, and N-demethylation, which forms (R)-methamphetamine (levomethamphetamine). wikipedia.orgresearchgate.net

The metabolism of selegiline is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes in the liver. drugbank.com In vitro studies using human liver microsomes and recombinant CYP enzymes have identified CYP2B6 and CYP2C19 as the major enzymes responsible for the metabolism of selegiline. nih.gov Specifically, CYP2B6 is considered to play a major role in the N-depropargylation pathway that leads to the formation of (R)-Desmethyldeprenyl. nih.govresearchgate.net

Other isoforms, such as CYP3A4 and CYP2A6, are also thought to contribute to selegiline metabolism, although to a lesser extent. nih.govnih.gov One study reported apparent kinetic values for the formation of desmethylselegiline from selegiline in human liver microsomes, providing insight into the enzymatic efficiency of this metabolic conversion. nih.gov

Table 1: Enzyme Kinetics of Selegiline Metabolism to (R)-Desmethyldeprenyl This table displays kinetic parameters for the formation of (R)-Desmethyldeprenyl from its parent compound, selegiline, in human liver microsomes.

ParameterValueReference
Apparent Km149 µM nih.gov
Apparent Vmax243 pmol/min/mg nih.gov

Following oral administration, selegiline is subject to extensive first-pass metabolism, with over 90% of the dose being metabolized before it reaches systemic circulation. wikipedia.org This results in relatively low plasma concentrations of the parent drug and higher concentrations of its metabolites. The metabolic flux is heavily favored towards the formation of (R)-methamphetamine and its subsequent metabolite, (R)-amphetamine (levoamphetamine). nih.gov

Urinary excretion data highlights this relationship. After an oral dose of selegiline, only a small fraction is excreted as unchanged (R)-Desmethyldeprenyl, whereas its downstream product, (R)-amphetamine, and the metabolite from the parallel pathway, (R)-methamphetamine, account for a much larger portion of the excreted dose. wikipedia.orgwikipedia.org This indicates that while (R)-Desmethyldeprenyl is a direct metabolite, it is formed in smaller quantities compared to (R)-methamphetamine and is also subject to further biotransformation. wikipedia.orgnih.gov

Table 2: Urinary Excretion of Selegiline and its Major Metabolites This table shows the percentage of an oral selegiline dose recovered in urine as the parent compound and its primary metabolites.

CompoundPercentage of Dose in UrineReference
Selegiline0.01 - 0.03% wikipedia.org
(R)-Desmethyldeprenyl~1% wikipedia.org
(R)-Methamphetamine20 - 63% wikipedia.org
(R)-Amphetamine9 - 26% wikipedia.org

Further Biotransformation Pathways of D2-(R)-Desmethyldeprenyl HCl

The primary and sole identified secondary metabolite of D2-(R)-Desmethyldeprenyl is (R)-amphetamine (levoamphetamine). wikipedia.orgnih.gov This transformation occurs via N-depropargylation of (R)-Desmethyldeprenyl. wikipedia.org It is important to note that while selegiline's metabolism produces both (R)-methamphetamine and (R)-amphetamine, the biotransformation of (R)-Desmethyldeprenyl yields only (R)-amphetamine. wikipedia.org While over 40 minor metabolites have been proposed for selegiline, including hydroxylated and conjugated products, (R)-amphetamine is the significant secondary metabolite derived from (R)-Desmethyldeprenyl. nih.goveurekaselect.comuaeu.ac.ae

The metabolism of selegiline is highly stereospecific. The chiral center of the (R)-selegiline molecule is not affected during its biotransformation. drugbank.compoison.org Consequently, the metabolites formed, including D2-(R)-Desmethyldeprenyl, retain the original (R)- configuration. researchgate.netnih.gov This stereoselectivity is maintained during the further metabolism of D2-(R)-Desmethyldeprenyl. The N-depropargylation of D2-(R)-Desmethyldeprenyl stereospecifically produces (R)-amphetamine, also known as levoamphetamine. nih.gov No racemic transformation or inversion of the chiral center occurs during these metabolic processes. drugbank.comnih.gov

Implications of Metabolic Profile on Pharmacological Activity Research

The metabolic profile of selegiline, particularly the formation of D2-(R)-Desmethyldeprenyl, has significant implications for pharmacological research. D2-(R)-Desmethyldeprenyl is not merely an inactive byproduct; it is an active metabolite with its own distinct pharmacological properties.

Research has shown that D2-(R)-Desmethyldeprenyl is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B), similar to its parent compound, selegiline. wikipedia.orgnih.gov Furthermore, D2-(R)-Desmethyldeprenyl exhibits significant neuroprotective and antiapoptotic activities. nih.govwikipedia.org Some studies suggest that its neuroprotective efficacy may be greater than that of selegiline, leading to the hypothesis that D2-(R)-Desmethyldeprenyl may be the active compound responsible for some of the neuroprotective properties attributed to selegiline. nih.govmssm.edu

Unlike its secondary metabolite, (R)-amphetamine, which is a known norepinephrine-dopamine releasing agent with psychostimulant effects, D2-(R)-Desmethyldeprenyl itself is not a monoamine releasing agent. wikipedia.org This distinction is critical, as it suggests that the MAO-B inhibitory and neuroprotective effects of selegiline treatment may be partially mediated by D2-(R)-Desmethyldeprenyl, while the psychostimulant side effects are more likely attributable to the amphetamine metabolites. wikipedia.org This complex interplay between the parent drug and its various active metabolites underscores the importance of studying the entire metabolic profile to fully understand the therapeutic effects and potential side effects of selegiline administration.

Contributions of Secondary Metabolites to Observed Effects

Research has demonstrated that D2-(R)-Desmethyldeprenyl is an irreversible inhibitor of MAO-B in its own right. Although it is less potent in inhibiting MAO-B in vitro compared to selegiline, its in vivo potency is only three- to six-fold lower. Given its high potency as an irreversible inhibitor, D2-(R)-Desmethyldeprenyl is thought to contribute significantly to the sustained MAO-B inhibition seen with selegiline therapy.

Furthermore, preclinical studies have highlighted a potential neuroprotective role for D2-(R)-Desmethyldeprenyl. In mesencephalic cultures, it was shown to protect dopamine (B1211576) neurons from N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxic damage. Notably, the efficacy of D2-(R)-Desmethyldeprenyl in this model was found to be greater than that of selegiline, providing protection at lower concentrations and to a greater extent at equivalent concentrations. This suggests that D2-(R)-Desmethyldeprenyl may be a key active compound responsible for the neuroprotective properties attributed to selegiline.

The other metabolites, L-methamphetamine and L-amphetamine, also possess pharmacological activity, including the ability to inhibit the re-uptake of dopamine and noradrenaline. However, their contribution to the primary therapeutic effects of selegiline is considered less significant.

MetabolitePharmacological ActivityObserved Effect in Preclinical ModelsReference
D2-(R)-DesmethyldeprenylIrreversible MAO-B inhibitorContributes to MAO-B inhibition; Protects dopamine neurons from excitotoxicity
L-(-)-methamphetamineDopamine and noradrenaline re-uptake inhibitorPrevents noradrenaline release induced by neurotoxin DSP-4
L-(-)-amphetamineDopamine and noradrenaline re-uptake inhibitorContributes to the overall metabolite pool

Compartmental Metabolism in Preclinical Models

Preclinical studies provide insight into the distribution and metabolism of D2-(R)-Desmethyldeprenyl in different biological compartments. Following the administration of its parent compound, selegiline, D2-(R)-Desmethyldeprenyl is distributed throughout the body and has been detected in various tissues and fluids.

In humans, all three main metabolites, including D2-(R)-Desmethyldeprenyl, are found in serum, cerebrospinal fluid, and urine. The primary site of metabolism is the liver, where the microsomal P-450 system actively converts selegiline into its metabolites.

Animal models have further elucidated this distribution. In rats, following intraperitoneal administration of deprenyl-HCl, D2-(R)-Desmethyldeprenyl (desmethyl DPN) was quantified in both plasma and newly grown hair, indicating systemic distribution and deposition. Studies using positron emission tomography (PET) have shown that the parent compound, selegiline, is retained in brain regions with high MAO-B concentrations, such as the striatum, hippocampus, and thalamus. As an active MAO-B inhibitor itself, D2-(R)-Desmethyldeprenyl is expected to act within these same central nervous system compartments. The recovery of metabolites occurs mainly through urinary excretion.

Preclinical ModelBody CompartmentDetected CompoundsKey FindingReference
RatLiver MicrosomesD2-(R)-Desmethyldeprenyl (nordeprenyl), Methamphetamine, AmphetamineIn vitro metabolism is dependent on the P450 system.
RatPlasma, HairDeprenyl (B1670267), D2-(R)-Desmethyldeprenyl (desmethyl DPN), Methamphetamine, AmphetamineSystemic distribution and long-term deposition of the metabolite.
Human (Clinical Data)Serum, Cerebrospinal Fluid, UrineD2-(R)-Desmethyldeprenyl, L-methamphetamine, L-amphetamineMetabolites are distributed systemically and centrally, and are excreted via urine.

Preclinical Pharmacological Investigations and Efficacy in Model Systems

In Vitro Studies on Cellular Models

The neuroprotective properties of (R)-Desmethyldeprenyl, the non-deuterated counterpart of D2-(R)-Desmethyldeprenyl HCl, have been substantiated in various in vitro studies. It is widely considered to be a pivotal active metabolite responsible for the neuroprotective and anti-apoptotic effects observed with its parent compound, deprenyl (B1670267) (selegiline).

Assessment of Neuroprotective Actions in Cell Cultures

Research has consistently demonstrated the capacity of desmethyldeprenyl to shield neuronal cells from a range of toxic insults. In cultures of mesencephalic dopamine (B1211576) neurons, desmethyldeprenyl has shown protective effects against excitotoxicity, a damaging process resulting from excessive stimulation by neurotransmitters.

(R)-Desmethyldeprenyl has been shown to be effective in mitigating apoptosis, or programmed cell death, in various cell lines. While some studies have explored its effects in non-neuronal cells, such as human melanoma and fibrosarcoma cell lines, the implications for neuronal health are significant. In a study on glutathione-depleted A-2058 melanoma cells, (-)-desmethyl-deprenyl was identified as the most effective compound in reducing apoptotic activity, highlighting its potent anti-apoptotic capabilities. nih.gov

The following table summarizes the observed effects of (-)-desmethyl-deprenyl on apoptosis in A-2058 melanoma cells under conditions of serum deprivation-induced stress.

Cell LineTreatment ConditionConcentration of (-)-desmethyl-deprenylObserved Effect on Apoptosis
A-2058 MelanomaGlutathione depletion50 µMMost effective at decreasing apoptotic activity

It is important to note that in some contexts, particularly at higher concentrations and in non-serum-deprived cancer cell lines, (-)-desmethyl-deprenyl has been observed to induce apoptosis. This dose-dependent duality underscores the complexity of its biological activity.

The neuroprotective effects of desmethyldeprenyl are closely linked to its antioxidant properties. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a major contributor to neuronal damage in a variety of neurological disorders. Desmethyldeprenyl is believed to exert its protective effects in part by mitigating this oxidative damage.

Studies on its parent compound, deprenyl, suggest that these antioxidant actions contribute to the maintenance of mitochondrial function and a reduction in cytoplasmic levels of oxidative radicals, which in turn leads to a decrease in apoptosis. The cytoprotective effects of (-)-desmethyl-deprenyl in glutathione-depleted melanoma cells are also attributed to its antioxidant properties and its ability to stabilize the mitochondrial membrane. nih.gov

Mitochondria are central to neuronal health, providing the necessary energy for cellular functions and playing a key role in the regulation of cell death pathways. Mitochondrial biogenesis, the process of generating new mitochondria, is crucial for maintaining a healthy mitochondrial population. Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α) is a master regulator of this process.

While direct in vitro evidence for this compound's effect on mitochondrial biogenesis in neuronal cells is still emerging, studies on L-deprenyl have shown a connection to the expression of PGC-1α. This suggests a potential mechanism by which desmethyldeprenyl may promote mitochondrial health and, consequently, neuronal survival. The maintenance of mitochondrial membrane potential is another critical aspect of mitochondrial function that is reportedly supported by deprenyl and its metabolites.

Gene Expression and Protein Induction Studies

The molecular mechanisms underlying the neuroprotective effects of this compound involve the modulation of gene expression and the induction of proteins that promote cell survival.

The Bcl-2 family of proteins includes both pro-apoptotic and anti-apoptotic members, and the balance between these factions is a critical determinant of a cell's fate. The anti-apoptotic protein Bcl-2 plays a crucial role in preventing the initiation of the apoptotic cascade.

Research on deprenyl has indicated its ability to influence the expression of Bcl-2 family proteins. It has been suggested that deprenyl protects neurons by modulating intracellular anti-apoptotic oncoproteins such as Bcl-2. Furthermore, studies have shown that treatment with deprenyl can alter the synthesis of both the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. This modulation of the cellular machinery governing apoptosis is a key component of its neuroprotective profile. While direct quantitative data from in vitro studies with this compound in neuronal cells is still forthcoming, the existing evidence from its parent compound strongly suggests a significant role in the upregulation of pro-survival proteins like Bcl-2.

Enhancement of Neurotrophic Factor Expression (e.g., GDNF, BDNF)

Studies have demonstrated that (R)-Desmethyldeprenyl HCl, also known as desmethylselegiline, can stimulate the synthesis of crucial neurotrophic factors in vitro. In cultured mouse astrocytes, treatment with desmethylselegiline has been shown to significantly increase the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF). nih.gov

One notable study found that a 24-hour treatment with 1.68 mM of desmethylselegiline resulted in a 2.4-fold increase in GDNF and a 1.7-fold increase in BDNF content in the culture medium compared to control conditions. nih.gov The study also observed an elevation in the messenger RNA (mRNA) levels for these neurotrophic factors, with GDNF transcripts increasing by 1.8-fold and BDNF transcripts by 1.7-fold. nih.gov These findings suggest that (R)-Desmethyldeprenyl HCl may exert its neuroprotective effects by promoting the expression of endogenous survival factors for neurons. nih.gov The stimulation of neurotrophic factor synthesis by desmethylselegiline appears to be independent of MAO-B inhibition. nih.gov

Table 1: Effect of Desmethylselegiline on Neurotrophic Factor and mRNA Levels in Cultured Mouse Astrocytes

Treatment Fold Increase vs. Control (Protein) Fold Increase vs. Control (mRNA)
GDNF 2.4 1.8
BDNF 1.7 1.7

Data sourced from Mizuta et al. (2000). nih.gov

Effects on Neurotransmitter Systems in Isolated Preparations

In isolated nerve terminal preparations, known as synaptosomes, (R)-Desmethyldeprenyl HCl has demonstrated direct effects on neurotransmitter systems. Research has shown that desmethylselegiline is an inhibitor of dopamine uptake. nih.gov In fact, it has been found to be a more potent dopamine uptake blocker than its parent compound, selegiline (B1681611). nih.gov

Furthermore, in vitro studies using mesencephalic cultures have highlighted the neuroprotective potential of desmethylselegiline against excitotoxicity. The compound has been shown to protect dopamine neurons from damage induced by the activation of N-methyl-D-aspartate (NMDA) receptors, a key player in glutamate-mediated neurotoxicity. nih.gov The efficacy of desmethylselegiline in protecting against this form of neuronal damage was found to be greater than that of selegiline, suggesting that it may be a key contributor to the neuroprotective effects observed with selegiline administration. nih.gov

In Vivo Studies Using Animal Models of Neurological Conditions

The neuroprotective properties of (R)-Desmethyldeprenyl HCl have been further investigated in animal models that mimic the neurodegenerative processes seen in human neurological disorders.

Evaluation in Induced Neurodegeneration Models (e.g., MPTP, 6-OHDA)

Animal models utilizing neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and 6-hydroxydopamine (6-OHDA) are standard preclinical tools for studying Parkinson's disease-like neurodegeneration. nih.govnih.govnih.govlu.se These toxins selectively damage dopaminergic neurons in the substantia nigra, leading to motor and non-motor deficits. nih.govnih.govmdpi.com

While the parent compound, selegiline, has been extensively studied in these models for its neuroprotective effects, specific in vivo data focusing solely on (R)-Desmethyldeprenyl HCl is limited. However, the in vitro evidence demonstrating the potent neuroprotective effects of desmethylselegiline suggests that it likely plays a significant role in the outcomes observed in these animal models following selegiline administration. nih.gov

Assessment of Neurochemical Markers

In MPTP-induced models of Parkinson's disease, a key neurochemical marker of neurodegeneration is the depletion of dopamine and its metabolites in the striatum. mdpi.com Studies on selegiline in these models have shown a preservation of these neurochemical markers, an effect that may be at least partially attributable to its active metabolite, (R)-Desmethyldeprenyl HCl. Future research is needed to specifically quantify the direct effects of (R)-Desmethyldeprenyl HCl on neurochemical markers in these models.

Analysis of Histopathological Correlates

Investigation of Cognitive and Behavioral Parameters in Model Organisms

The potential of (R)-Desmethyldeprenyl HCl to modulate cognitive and behavioral parameters has been inferred from studies involving its parent compound, selegiline. In rodent models, selegiline has been shown to ameliorate depression-like behaviors and improve cognitive function in aged animals. nih.govnih.govnih.gov

For instance, studies utilizing the forced swim test, a common behavioral paradigm for assessing antidepressant-like activity, have shown that selegiline can reduce immobility time in mice. nih.gov In models of age-related cognitive decline, selegiline has been reported to improve learning and memory. nih.gov Given that (R)-Desmethyldeprenyl HCl is a major and pharmacologically active metabolite of selegiline, it is likely a significant contributor to these observed behavioral effects. However, direct in vivo studies are necessary to fully characterize the specific cognitive and behavioral profile of (R)-Desmethyldeprenyl HCl.

Neuroinflammatory Modulation in Animal Models

While direct studies specifically investigating the effect of this compound on neuroinflammation in animal models are not extensively detailed in the available literature, the broader context of its parent compound, selegiline ((-)-deprenyl), and the role of dopamine receptor modulation in neuroinflammatory processes provide a foundation for understanding its potential mechanisms.

Neuroinflammation is a key pathological feature in many neurodegenerative diseases and is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent release of pro-inflammatory cytokines. Animal models are crucial for dissecting the complex cellular and molecular interactions involved in neuroinflammation. Common models used to study neuroinflammation in the context of diseases like multiple sclerosis (MS) include experimental autoimmune encephalomyelitis (EAE), which primarily models the autoimmune and inflammatory aspects of the disease. Toxin-induced models, such as those using cuprizone or lysolecithin, are also employed to study demyelination and the associated inflammatory response.

In the context of Parkinson's disease models, which also feature a significant neuroinflammatory component, the activation of microglia can lead to the production of inflammatory mediators that contribute to neuronal damage. The modulation of dopamine receptors, particularly the D2 receptor, has been implicated in the regulation of these inflammatory responses. Activation of D2 receptors on astrocytes, for instance, has been shown to suppress neuroinflammation.

Future preclinical studies would need to directly assess the efficacy of this compound in established animal models of neuroinflammation. Such studies would ideally quantify changes in inflammatory cell infiltration, glial activation states, and the expression levels of key inflammatory cytokines and chemokines within the CNS.

Table 1: Key Inflammatory Mediators and Cellular Players in Neuroinflammation Models

Mediator/Cell TypeRole in NeuroinflammationCommon Animal Models for Study
Microglia Resident immune cells of the CNS; become activated in response to injury or pathogens, releasing cytokines and other inflammatory molecules.EAE, Cuprizone, Lysolecithin, LPS injection
Astrocytes Can adopt pro-inflammatory or anti-inflammatory phenotypes, influencing the overall inflammatory environment.EAE, Cuprizone, Lysolecithin
TNF-α A major pro-inflammatory cytokine involved in regulating immune cells and inducing inflammation.EAE, LPS injection
IL-1β A potent pro-inflammatory cytokine that mediates a wide range of immune and inflammatory responses.EAE, LPS injection
IL-6 A cytokine with both pro- and anti-inflammatory properties, depending on the context.EAE, LPS injection

Studies on Oligodendrocyte Survival and Myelination in Model Systems

The potential of this compound to influence oligodendrocyte survival and myelination is a critical area of preclinical investigation, particularly for demyelinating diseases like multiple sclerosis. Oligodendrocytes are the myelin-producing cells of the CNS, and their loss or dysfunction leads to demyelination, axonal damage, and neurological disability.

Preclinical research in this area often utilizes toxin-induced demyelination models. The cuprizone model involves feeding mice a copper-chelating agent, which leads to oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum. This model is valuable for studying both demyelination and spontaneous remyelination that occurs after cuprizone withdrawal. The lysolecithin model involves the direct injection of a detergent-like substance into white matter tracts, causing focal demyelination and providing a platform to study the processes of remyelination and repair.

While direct evidence from in vivo studies specifically examining the effects of this compound in the cuprizone or lysolecithin models is limited in the currently available scientific literature, the known anti-apoptotic properties of (-)-desmethyl-deprenyl from in vitro studies suggest a potential protective effect on oligodendrocytes. By inhibiting apoptosis, the compound could theoretically enhance the survival of mature oligodendrocytes in the face of toxic or inflammatory insults.

Furthermore, the process of remyelination relies on the proliferation and differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. The influence of this compound on these OPC functions is another important, yet currently under-investigated, aspect.

Future preclinical research should focus on evaluating the efficacy of this compound in promoting oligodendrocyte survival and enhancing remyelination in established animal models. Key outcome measures in such studies would include the quantification of oligodendrocyte numbers, the extent of demyelination and remyelination, and the thickness of the newly formed myelin sheaths.

Table 2: Common Animal Models for Studying Demyelination and Remyelination

Animal ModelMechanism of DemyelinationKey Pathological FeaturesSuitability for Studying
Cuprizone Model Toxin-induced oligodendrocyte apoptosisDemyelination (especially corpus callosum), microgliosis, astrogliosisOligodendrocyte survival, spontaneous remyelination
Lysolecithin Model Focal injection of a detergent-like substanceFocal demyelination, rapid recruitment of immune cellsFocal demyelination, remyelination, glial responses
Experimental Autoimmune Encephalomyelitis (EAE) Immune-mediated attack on myelinInflammation, demyelination, axonal damageAutoimmune aspects of demyelination, immunomodulatory therapies

Compound Names Mentioned

Advanced Research Methodologies and Emerging Applications

Radiochemical Synthesis and Application as Imaging Probes

The principal application of D2-(R)-Desmethyldeprenyl HCl in advanced research is in the field of nuclear medicine, specifically for Positron Emission Tomography (PET). PET is a powerful molecular imaging technique that utilizes radioactive tracers to observe metabolic processes in the body. nih.gov The development of effective and specific PET tracers is a cornerstone of modern neuroscience research. nih.gov

This compound serves as a direct precursor for the synthesis of PET radiotracers designed to image MAO-B. pharmasynth.eu A precursor is the starting molecule that is modified in the final step of a radiosynthesis to incorporate a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). lumiprobe.comresearchgate.net

The synthesis of the PET tracer [¹¹C]-L-deprenyl-D2 ([¹¹C]DED), for example, involves the N-alkylation of the desmethyl precursor with a ¹¹C-labeled methyl group (e.g., [¹¹C]MeI or [¹¹C]MeOTf). researchgate.net This process is often automated using commercial synthesis platforms to ensure reliability and minimize radiation exposure to chemists. researchgate.netyoutube.com The deuterium (B1214612) (D2) substitution on the propargyl group of the molecule is a key modification. It slows the rate of the tracer's binding to MAO-B, which creates more favorable kinetics for quantitative PET imaging compared to its non-deuterated counterpart. nih.gov This modification helps in generating more reversible time-activity curves, which are easier to model and analyze for accurate quantification of enzyme density. nih.gov

Tracers derived from this compound, such as [¹⁸F]fluorodeprenyl-D2 ([¹⁸F]F-DED), are invaluable for the preclinical investigation of MAO-B. whiterose.ac.uk MAO-B is an enzyme predominantly found in the outer mitochondrial membrane of astrocytes and is known to be upregulated in conditions involving reactive astrogliosis, a common feature of neurodegenerative diseases like Alzheimer's disease (AD). whiterose.ac.ukdntb.gov.ua

Preclinical PET studies in animal models of AD have demonstrated the utility of these tracers. In transgenic mouse models (e.g., PS2APP mice), [¹⁸F]F-DED PET imaging has shown elevated tracer binding in brain regions like the hippocampus and thalamus compared to wild-type mice. nih.gov This increased binding correlates strongly with the progression of disease pathology and has been validated through post-mortem immunohistochemical analysis, which confirmed increased MAO-B expression in GFAP-positive astrocytes. whiterose.ac.uknih.gov These studies establish that PET imaging with these tracers can effectively monitor reactive astrogliosis in vivo, providing a potential biomarker for disease progression. nih.govresearchgate.net

Preclinical Study Finding Animal Model Key Outcome Significance
Elevated [¹⁸F]F-DED BindingPS2APP Transgenic Mice (AD Model)Increased tracer uptake in hippocampus and thalamus with age, correlating with MAO-B expression. whiterose.ac.uknih.govDemonstrates the ability of the tracer to detect reactive astrogliosis associated with Alzheimer's-like pathology. nih.gov
Early DetectionPS2APP Transgenic MiceSignal increases from [¹⁸F]F-DED were detectable earlier than those from β-amyloid or TSPO PET tracers. nih.govSuggests MAO-B imaging could be a very early biomarker for neurodegenerative processes.
Correlation with HistologyPS2APP Transgenic MiceA strong positive correlation was found between in vivo [¹⁸F]F-DED PET signal and quantitative immunohistochemistry for MAO-B. whiterose.ac.uknih.govValidates that the PET signal is a reliable measure of the underlying molecular pathology.

Methodological Considerations in Preclinical Assessment

The translation of a PET tracer from the bench to clinical research requires rigorous preclinical evaluation. This process involves a combination of in vitro laboratory assays and in vivo studies using appropriate animal models to characterize the tracer's properties thoroughly. researchgate.net

Before a PET tracer is used in living animals, its fundamental binding characteristics are determined through a series of in vitro assays. For a MAO-B tracer, these assays are designed to confirm high affinity and selectivity for its target. Techniques such as competitive binding assays using brain tissue homogenates are employed to calculate binding affinity (Kᵢ) and to ensure the tracer does not bind significantly to other enzymes or receptors.

Another critical in vitro technique is autoradiography. mdpi.com This involves incubating thin slices of post-mortem brain tissue (from animal models or humans) with the radiolabeled tracer. The resulting image reveals the precise anatomical distribution of the tracer's binding, which can be compared to the known distribution of MAO-B. This helps to visually confirm that the tracer binds to the intended target regions. Furthermore, in vitro metabolism studies using liver microsomes can be conducted to predict the metabolic stability of the tracer. researchgate.net Identifying potential metabolites early is crucial, as metabolites that can cross the blood-brain barrier could interfere with the PET signal. researchgate.netbiorxiv.org

The choice of animal model is critical for assessing the utility of a PET tracer in the context of a specific disease. For investigating neurodegeneration and reactive astrogliosis, transgenic mouse models of Alzheimer's disease, such as the PS2APP model, are frequently used. whiterose.ac.uknih.gov These models are engineered to overexpress proteins that cause amyloid plaque formation, mimicking a key pathological feature of AD and leading to a subsequent increase in astrocyte activation and MAO-B levels. whiterose.ac.uk Validating the model involves confirming that these pathological changes occur consistently. researchgate.net

For studying neuroinflammation, a different type of model is often employed, such as the lipopolysaccharide (LPS) rat model. nih.gov In this model, a bacterial endotoxin (LPS) is injected directly into the brain to induce a robust but localized inflammatory response, characterized by the activation of both microglia and astrocytes. nih.govresearchgate.net This model is useful for evaluating how well a tracer can detect acute changes in MAO-B expression related to inflammation. researchgate.net The selection of the appropriate model allows researchers to test the tracer's performance under specific pathological conditions relevant to human diseases.

Methodology Purpose Example Application for MAO-B Tracer
In Vitro Binding Assays To quantify the tracer's affinity and selectivity for the target enzyme.Determine the Kᵢ value of the tracer for MAO-B versus MAO-A and other brain receptors.
Autoradiography To visualize the anatomical distribution of tracer binding in brain tissue.Confirm that the tracer binds to regions known to be rich in MAO-B, such as the basal ganglia and thalamus. whiterose.ac.uk
Animal Model: PS2APP Mouse To study tracer performance in a chronic neurodegenerative disease model. whiterose.ac.ukAssess the ability of [¹⁸F]F-DED to track age-related increases in reactive astrogliosis. nih.gov
Animal Model: LPS Rat To evaluate the tracer's ability to detect acute neuroinflammation. nih.govMeasure the change in tracer uptake following LPS injection to quantify the astrocytic response. researchgate.net

Theoretical and Computational Approaches

While direct computational studies specifically on this compound are not extensively documented in public literature, theoretical and computational chemistry plays a vital role in the broader field of PET tracer development. researchgate.net These methods are used to predict the properties of candidate molecules, thereby streamlining the development process and reducing the need for extensive trial-and-error synthesis.

Molecular docking simulations can be used to model the interaction between a potential tracer molecule and the three-dimensional structure of its target protein, in this case, the MAO-B enzyme. These simulations can predict the binding pose and estimate the binding affinity, helping to prioritize candidates with the highest likelihood of success.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies are often employed. nih.gov In QSAR, researchers build mathematical models that correlate variations in the chemical structure of a series of compounds with their biological activity (e.g., binding affinity or selectivity). These models can then be used to predict the activity of novel, unsynthesized compounds, guiding the design of tracers with improved properties, such as higher affinity for MAO-B or better blood-brain barrier penetration. These computational tools are integral to the modern pipeline for designing and optimizing novel PET imaging agents. nih.gov

Future Directions in Preclinical Research

The preclinical development of this compound would involve a thorough investigation of its pharmacological profile beyond its primary mechanism of action.

Research into novel molecular targets for this compound is an area that remains to be explored.

While the primary target of desmethyldeprenyl is MAO-B, its parent compound, selegiline (B1681611), and its metabolites have been suggested to have other pharmacological effects that may contribute to their neuroprotective properties. These effects could be independent of MAO-B inhibition. Future research on this compound could involve screening it against a panel of other receptors, enzymes, and ion channels to identify potential off-target activities or novel therapeutic targets. This could reveal new therapeutic applications for the compound beyond those associated with MAO-B inhibition.

The effects of this compound in under-explored neurobiological systems have not yet been reported in the scientific literature.

The neuroprotective effects of desmethyldeprenyl have been demonstrated in various in vitro models of neuronal damage. However, the central nervous system is incredibly complex, and there are many neurobiological systems where the effects of this compound have not been investigated. Future preclinical studies could explore the impact of this compound on processes such as neuroinflammation, mitochondrial dysfunction, and protein aggregation, which are implicated in a variety of neurodegenerative diseases. Investigating its effects in animal models of less common neurological disorders could also uncover new therapeutic opportunities.

The development of next-generation analogues based on the structure of this compound has not been documented.

The development of new MAO-B inhibitors is an active area of research, with a focus on improving selectivity, potency, and pharmacokinetic properties. The structure of this compound could serve as a scaffold for the design of novel analogues. Modifications to the chemical structure could be made to enhance its binding to MAO-B, improve its blood-brain barrier penetration, or introduce additional pharmacological activities. The use of deuterium in this compound is a strategy to alter the compound's metabolic profile, and further exploration of deuterated and non-deuterated analogues could lead to the discovery of superior therapeutic agents.

Ethical and Regulatory Considerations in Preclinical Research

Adherence to Animal Welfare Guidelines in Research

The use of animals in the preclinical assessment of compounds like D2-(R)-Desmethyldeprenyl HCl is predicated on a commitment to humane care. apa.org This commitment is operationalized through a variety of international and national regulations and guidelines that mandate the ethical treatment of laboratory animals. oup.com

A cornerstone of these guidelines is the principle of the "3Rs": Replacement, Reduction, and Refinement . researchgate.net This framework dictates that researchers must, wherever possible, replace animal use with non-animal methods, reduce the number of animals used to the minimum necessary to obtain scientifically valid data, and refine experimental procedures to minimize any potential pain, suffering, or distress. researchgate.netnih.gov

Institutional Animal Care and Use Committees (IACUCs) or equivalent ethical review bodies provide the primary oversight for research involving animals. scireq.comucdavis.edu These committees are responsible for reviewing and approving all research protocols before any studies can commence. scireq.com The IACUC's review is comprehensive, scrutinizing the scientific justification for the study, the rationale for using a particular animal species, the methods proposed for animal care and housing, and the procedures to be performed. scireq.comrossu.edu A key function of the IACUC is to ensure that the research does not unnecessarily duplicate previous experiments and that the potential knowledge gained justifies the use of animals. apa.orgscireq.com

The following table outlines the core principles and their application in preclinical research for a compound like this compound.

PrincipleDescriptionApplication in Preclinical Research
Replacement Using non-animal methods whenever possible.Utilizing computer modeling, in vitro cell cultures, or organoid models to assess initial compound activity and metabolism before proceeding to in vivo studies.
Reduction Using the minimum number of animals necessary to achieve statistically significant results.Employing robust statistical design and power analysis to justify animal numbers in protocols submitted to the IACUC. apa.org
Refinement Minimizing animal pain, suffering, and distress.Using appropriate anesthesia and analgesia for procedures, establishing humane endpoints to prevent prolonged suffering, and providing enriched environments for housing. apa.orgscireq.com
Scientific Justification The research must have a clear scientific purpose and a reasonable expectation of benefiting human or animal health. apa.orgClearly articulating the scientific question being addressed by the study of this compound and its potential significance.
Ethical Review Independent review of research protocols by an IACUC or similar body. researchgate.netscireq.comSubmission of a detailed protocol outlining all aspects of animal use for rigorous review and approval before research initiation.

All personnel involved in animal research must be adequately trained and competent in the procedures they are performing and in the care and handling of the specific species being used. ucdavis.eduupstate.edu This ensures that studies are conducted with the highest degree of scientific rigor and humane consideration. researchgate.net

Responsible Conduct of Research in Drug Discovery Phases

Beyond the direct welfare of research animals, the ethical conduct of preclinical research for this compound encompasses a broader set of principles related to scientific integrity and transparency. nih.gov The responsible conduct of research (RCR) is essential for building public trust in the scientific enterprise and ensuring that the knowledge generated is reliable and unbiased. nih.govlindushealth.com

Key elements of responsible conduct during the drug discovery phase include:

Data Integrity and Management: Researchers have an ethical obligation to collect, manage, and report data accurately and honestly. This involves meticulous record-keeping and the avoidance of data fabrication, falsification, or misrepresentation. The integrity of preclinical data is paramount, as it forms the basis for critical decisions about advancing a compound to clinical trials.

Transparency and Reporting: To combat publication bias and the "file drawer" effect where negative results are not published, there is a growing movement towards the prospective registration of preclinical studies. researchgate.net This practice promotes transparency and ensures that all research findings, regardless of the outcome, are accessible, which can prevent unnecessary duplication of animal experiments. researchgate.net Comprehensive and transparent reporting, following guidelines such as the ARRIVE 2.0 (Animal Research: Reporting of In Vivo Experiments) guide, is crucial for the critical appraisal and reproducibility of research. nih.gov

Peer Review: The process of peer review, where scientific work is scrutinized by other experts in the field, is a fundamental mechanism for maintaining the quality and integrity of scientific literature. Researchers conducting studies on this compound are ethically bound to participate in this process honestly and constructively.

Conflict of Interest: Researchers must identify and manage any potential conflicts of interest—financial or otherwise—that could compromise, or appear to compromise, their professional judgment in designing, conducting, or reporting their research. Full disclosure of potential conflicts is a key ethical requirement.

The ultimate goal of preclinical research is to advance scientific knowledge and improve health. apa.org This goal can only be achieved when research is conducted with the highest ethical standards, ensuring both the welfare of animal subjects and the integrity of the scientific process. lindushealth.com

Conclusion and Research Trajectory

Synthesis of Key Preclinical Findings

Preclinical research has largely focused on the primary metabolite of selegiline (B1681611), (R)-Desmethyldeprenyl (also known as L-(-)-desmethylselegiline), from which D2-(R)-Desmethyldeprenyl HCl is derived. These studies have illuminated several key neuroprotective and cellular activities.

One of the most significant findings is the compound's potent ability to protect dopaminergic neurons. In vitro studies using mesencephalic cultures demonstrated that (R)-Desmethyldeprenyl protects these critical neurons from N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxic damage. mssm.edu Notably, the study suggested that (R)-Desmethyldeprenyl was more potent than its parent compound, selegiline, offering greater protective effects at lower concentrations. mssm.edu This finding has led to the hypothesis that (R)-Desmethyldeprenyl may be the primary active agent responsible for selegiline's neuroprotective properties. mssm.edu

Further research has explored the compound's complex relationship with apoptosis, the process of programmed cell death. In human cell lines, (R)-Desmethyldeprenyl has been shown to exhibit a dual role. At very low concentrations, it can delay the onset of apoptosis following serum deprivation, suggesting a potential neuroprotective, anti-apoptotic function. nih.gov Conversely, at significantly higher doses, it has been found to induce apoptosis in cancer cell lines, indicating a dose-dependent mechanism of action that can shift from cytoprotective to cytotoxic. nih.gov

These core findings from its non-deuterated analogue are summarized in the table below.

Model SystemKey FindingProposed Mechanism of Action
Mesencephalic Dopamine (B1211576) Neuron CulturesProtected neurons from excitotoxic damage. mssm.eduAntagonism of NMDA receptor-mediated excitotoxicity. mssm.edu
Human Phaeochromocytoma & Melanoma Cell LinesDelayed onset of apoptosis at very low concentrations. nih.govAnti-apoptotic signaling. nih.gov
Human Melanoma & Fibrosarcoma Cell LinesInduced apoptosis at high concentrations. nih.govPro-apoptotic signaling. nih.gov

Identification of Research Gaps and Future Academic Pursuits

The existing research on (R)-Desmethyldeprenyl provides a valuable starting point, but the introduction of deuterium (B1214612) in this compound creates specific and critical research gaps that need to be addressed. The primary rationale for deuteration in drug design is to alter pharmacokinetics by slowing the rate of metabolism, a concept known as the "kinetic isotope effect". nih.govacs.org The carbon-deuterium bond is stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, which can lead to improved metabolic stability and a longer half-life. humanjournals.comuniupo.itnih.gov

Based on this, the future research trajectory for this compound should be focused on the following areas:

Pharmacokinetic Profiling: A significant research gap is the complete absence of pharmacokinetic data for this compound. Future studies must conduct comprehensive in vitro and in vivo analyses to compare its metabolic fate and stability against its non-deuterated counterpart. The central hypothesis to test is whether the deuteration successfully slows metabolism, leading to higher plasma concentrations and prolonged exposure.

Comparative Neuroprotection Studies: While (R)-Desmethyldeprenyl shows neuroprotective effects, it is crucial to determine if its deuterated analog offers superior or more sustained protection. Future preclinical studies should directly compare the two compounds in established models of neurodegeneration, such as those induced by neurotoxins like MPTP or 6-hydroxydopamine.

Elucidation of MAO-B Independent Mechanisms: The neuroprotective effects of selegiline's metabolites are believed to be independent of monoamine oxidase-B (MAO-B) inhibition. mssm.edu However, the precise downstream signaling pathways remain to be fully elucidated. Future academic pursuits should investigate the molecular targets responsible for the anti-excitotoxic and anti-apoptotic effects of this compound.

Investigation as a PET Tracer Precursor: The compound has been identified as a precursor for a Positron Emission Tomography (PET) tracer. This indicates a potential application in diagnostic imaging to study MAO-B distribution or other targets in the brain. Further research is needed to validate the utility and specificity of the resulting radioligand.

Q & A

Q. 1.1. How can researchers verify the enantiomeric purity of D2-(R)-Desmethyldeprenyl HCl during synthesis?

Methodological Answer: Enantiomeric purity is critical due to the stereospecific activity of chiral compounds. Use chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cyclodextrin-based columns) to separate and quantify enantiomers. Validate the method using standards of known purity. For absolute configuration confirmation, combine circular dichroism (CD) spectroscopy with X-ray crystallography of single crystals. Reference synthetic protocols for related compounds, such as Selegiline derivatives, to optimize reaction conditions and minimize racemization .

Q. 1.2. What analytical techniques are recommended for characterizing this compound in bulk form?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm molecular structure, focusing on methyl and propynyl group signals.
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) for molecular weight verification.
  • Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition profiles.
  • Polarimetry: Measure specific optical rotation to confirm the (R)-configuration.
    Cross-reference spectral data with literature on structurally analogous compounds like Selegiline HCl .

Intermediate Research Questions

Q. 2.1. How should researchers design in vitro experiments to evaluate the neuroprotective effects of this compound?

Methodological Answer:

  • Cell Models: Use SH-SY5Y neuroblastoma cells or primary neuronal cultures treated with neurotoxins (e.g., rotenone or 6-OHDA) to mimic neurodegeneration.
  • Dosage Optimization: Conduct dose-response studies (1–100 µM range) to identify EC50_{50} values.
  • Mechanistic Assays: Measure mitochondrial membrane potential (JC-1 staining), reactive oxygen species (ROS) levels (DCFDA assay), and caspase-3 activity.
  • Controls: Include Selegiline as a positive control and enantiomeric counterparts (e.g., S-isomer) to assess stereospecificity .

Q. 2.2. What strategies mitigate batch-to-batch variability in preclinical studies involving this compound?

Methodological Answer:

  • Standardized Synthesis: Adopt Good Laboratory Practice (GLP) protocols with strict temperature, solvent, and catalyst control.
  • Quality Control (QC): Implement HPLC purity checks (>98%) and residual solvent analysis (e.g., GC-MS).
  • Stability Studies: Store batches under inert gas (argon) at -20°C and monitor degradation via accelerated stability testing (40°C/75% RH for 6 months).
    Document all parameters to enable meta-analysis of batch effects .

Advanced Research Questions

Q. 3.1. How can conflicting data on the pharmacokinetic (PK) profile of this compound be resolved?

Methodological Answer: Discrepancies in bioavailability or half-life may arise from species-specific metabolism or analytical limitations.

  • Interspecies PK Studies: Compare rodent and non-rodent models using LC-MS/MS to quantify plasma and brain concentrations.
  • Metabolite Identification: Use high-resolution MS (HRMS) to detect phase I/II metabolites and assess active vs. inactive forms.
  • Protein Binding Assays: Evaluate plasma protein binding (e.g., equilibrium dialysis) to clarify free drug availability.
    Address methodological gaps by harmonizing sampling intervals and bioanalytical protocols across studies .

Q. 3.2. What experimental designs are optimal for distinguishing this compound’s MAO-B inhibition from off-target effects?

Methodological Answer:

  • Enzyme Activity Assays: Compare MAO-B inhibition (IC50_{50}) in recombinant human MAO-B vs. MAO-A using fluorometric or radiometric methods.
  • Selectivity Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions.
  • Genetic Knockdown Models: Use MAO-B knockout cells or CRISPR-edited models to isolate compound-specific effects.
  • In Silico Docking: Perform molecular dynamics simulations to predict binding affinity to MAO-B vs. other targets .

Data Contradiction and Reproducibility

Q. 4.1. How should researchers address inconsistent neuroprotection results between in vitro and in vivo studies?

Methodological Answer:

  • Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: Correlate in vitro EC50_{50} with achievable brain concentrations in vivo.
  • Blood-Brain Barrier (BBB) Penetration: Assess BBB permeability using in situ perfusion or MDCK-MDR1 assays.
  • Disease Model Relevance: Validate animal models (e.g., MPTP-induced Parkinson’s) for translational relevance to human pathology.
  • Meta-Analysis: Pool data from multiple studies to identify confounding variables (e.g., dosing schedules, age of models) .

Ethical and Safety Considerations

Q. 5.1. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and solution preparation.
  • Waste Disposal: Follow hazardous waste guidelines for halogenated compounds; neutralize acidic residues before disposal.
  • Emergency Procedures: For spills, use inert absorbents (silica gel) and avoid aqueous cleanup to prevent hydrolysis.
    Reference OSHA HCS guidelines for structurally related amines (e.g., Selegiline HCl) for spill containment and ventilation requirements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.